molecular formula C10H11FN2S B13837238 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine

Katalognummer: B13837238
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: HIDJHIKTPZHUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The presence of a fluorine atom at the 7th position of the benzothiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 7-fluoro-2-aminobenzothiazole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-7-fluorobenzothiazole
  • 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
  • 3-(1,3-Benzothiazol-2-yl)-2-phenylimidazo[1,2-a]pyridine

Uniqueness

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the specific positioning of the fluorine atom, which significantly enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives .

Eigenschaften

Molekularformel

C10H11FN2S

Molekulargewicht

210.27 g/mol

IUPAC-Name

2-(7-fluoro-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-5-3-4-6(11)8(7)14-9/h3-5H,12H2,1-2H3

InChI-Schlüssel

HIDJHIKTPZHUFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=NC2=C(S1)C(=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.